molecular formula C9H14N2O B11754381 (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol

Cat. No.: B11754381
M. Wt: 166.22 g/mol
InChI Key: SJNNSBRZGMIVEM-SSDOTTSWSA-N
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Description

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is a chiral intermediate of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. This compound belongs to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold, a privileged structure known for its diverse biological activities. Research on closely related analogues has demonstrated potent and selective antifungal activity against a broad panel of pathogenic Candida species, including C. albicans and C. glabrata . Furthermore, the imidazo[1,2-a]pyridine core is recognized as a key pharmacophore in the development of antiprotozoal agents, with dicationic derivatives exhibiting high in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense (the cause of East African sleeping sickness) and Plasmodium falciparum (malaria) . The (R)-enantiomer provides a specific stereochemical handle for investigating structure-activity relationships and for developing targeted therapies. This makes it a valuable building block for research programs aimed at discovering new treatments for fungal infections, parasitic diseases, and other conditions . The product is strictly for research and development purposes in a laboratory setting.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol

InChI

InChI=1S/C9H14N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6-7,12H,2-5H2,1H3/t7-/m1/s1

InChI Key

SJNNSBRZGMIVEM-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CN2CCCCC2=N1)O

Canonical SMILES

CC(C1=CN2CCCCC2=N1)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two fragments:

  • The tetrahydroimidazo[1,2-a]pyridine core, accessible via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-azido ketones.

  • The (R)-configured hydroxethyl side chain, introducible through asymmetric reduction of ketones or enzymatic resolution of racemic mixtures.

Critical challenges include avoiding epimerization during ring saturation and achieving high enantioselectivity in the alcohol formation.

Multi-Component Reactions for Imidazo[1,2-a]pyridine Core Assembly

Multi-component reactions (MCRs) offer efficient access to the bicyclic framework. A representative protocol involves reacting 2-aminopyridine, 1,1-bis(methylthio)-2-nitroethene, and aromatic aldehydes in ethanol/water mixtures under reflux.

Example Synthesis

  • Reagents : 2-Aminopyridine (1 mmol), 1,1-bis(methylthio)-2-nitroethene (1 mmol), 4-nitroacetophenone (1 mmol), ethanol/water (2:1).

  • Conditions : Reflux at 72°C for 6 hours.

  • Outcome : Forms tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide intermediates in 73–90% yield.

Optimization Data

VariableOptimal ValueYield Impact
Temperature72°CMax yield
Ethanol:Water Ratio2:185% yield
Reaction Time6 hours90% completion

This method avoids purification steps, making it scalable but requiring post-functionalization for hydroxethyl group installation.

Asymmetric Synthesis of the (R)-Hydroxethyl Moiety

Introducing the chiral center demands enantioselective techniques. Ruthenium-catalyzed transfer hydrogenation emerges as a standout approach, leveraging Noyori-type catalysts for ketone reductions.

Catalytic Asymmetric Transfer Hydrogenation

Procedure :

  • Substrate : 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-one (1 mmol).

  • Catalyst : RuCl[(p-cymene)(TSDPEN)] (0.5 mol%).

  • Conditions : HCOONa (5 eq.), H2O/2-PrOH (1:1), 40°C, 24 hours.

  • Outcome : (R)-Alcohol with 98% ee, isolated yield 92%.

Mechanistic Insight :
The catalyst facilitates hydride transfer via a six-membered transition state, favoring R-configuration due to ligand-induced stereocontrol.

Heck-Type Vinylation for Intermediate Functionalization

A novel Heck-type coupling using ethylene gas enables efficient installation of vinyl groups, critical for subsequent cyclization.

Protocol :

  • Substrate : 3-Chloropyridine derivative (1 mmol).

  • Conditions : Pd(OAc)2 (5 mol%), PPh3 (10 mol%), ethylene gas (1 atm), DMF, 100°C.

  • Outcome : 2-Vinylpyridine intermediate in 85% yield, pivotal for dihydronaphthyridine formation.

One-Pot Tandem Cyclization and Reduction

Combining cyclization and asymmetric reduction in a single pot enhances efficiency:

Steps :

  • Cyclocondensation : 2-Aminopyridine + α-azido ketone → imidazo[1,2-a]pyridine.

  • In Situ Reduction : Employ Ru-catalyst and formate for enantioselective ketone reduction.

Data :

  • Total Yield : 78% over two steps.

  • ee : 96% (R).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Scalability
Multi-Component + Catalytic7896High
Heck Vinylation + Hydrogenation8598Moderate
Enzymatic Resolution6599Low

The catalytic asymmetric route offers the best balance of yield and stereoselectivity, though enzymatic methods achieve higher ee at the cost of efficiency.

Industrial-Scale Considerations

For large-scale synthesis, chromatography-free processes are vital. A patent-pending approach (WO2013050424A1) describes:

  • Step 1 : Cyclization using CaCO3 in aqueous ethanol.

  • Step 2 : Continuous-flow hydrogenation with immobilized Ru catalysts.

  • Purity : >99.5% by HPLC, 97% ee .

Chemical Reactions Analysis

Two-Step Reaction Protocol

A common approach involves:

  • Formation of substituted ethanones : Reactions with N-bromosuccinimide (NBS) and methanol at 333 K to generate bromo-ethanones .

  • Cyclization with 2-aminopyridines : Substituted ethanones react with 2-aminopyridines in DMF using potassium carbonate as a base, leading to the formation of the imidazo[1,2-a]pyridine core .

StepReagents/ConditionsKey Observations
1Substituted ethanones + NBS, methanol, 333 KFormation of bromo-ethanones
2Bromo-ethanones + 2-aminopyridines, K₂CO₃, DMFCyclization to form imidazo[1,2-a]pyridine derivatives

Palladium-Catalyzed Three-Component Reaction

This method employs microwave irradiation and palladium catalysts for efficient synthesis:

  • Components : Substituted 2-aminopyridines, bromoacetylpyridines, and aldehydes.

  • Conditions : Ligand-free Pd catalysts, microwave irradiation.

  • Yield : Up to 94% for diaryl derivatives .

Groebke-Blackburn-Bienayme (GBB) Reaction

A multicomponent reaction using:

  • Reagents : 2-aminopyridines, aldehydes, and isonitriles.

  • Conditions : Acid catalysis (e.g., HCl).

  • Outcome : Direct formation of imidazo[1,2-a]pyridine derivatives with functional groups at C-2 and C-3 .

DBU-Catalyzed Cyclization

A green chemistry approach:

  • Reagents : 2-aminopyridines and phenacyl bromides.

  • Conditions : DBU catalyst, aqueous ethanol (1:1 v/v), room temperature.

  • Yield : 65–94% with high atom economy (66–73%) .

  • Mechanism : Nucleophilic attack forming a pyridinium salt, followed by cyclization and elimination .

  • Chemical Transformations
    The compound undergoes reactions typical of its functional groups:

  • Oxidation : The ethan-1-ol group can be oxidized to a ketone.

  • Esterification : Substitution of the hydroxyl group with ester moieties.

  • Nucleophilic Substitution : Reaction of the imidazo[1,2-a]pyridine core with electrophiles.

  • Structural and Spectroscopic Analysis
    Key features from FTIR and NMR studies include:

  • FTIR Peaks :

    • N-H stretching : 3500–3300 cm⁻¹ (amide groups) .

    • C-N stretching : ~1370 and ~1200 cm⁻¹ (imidazole ring) .

    • O-H stretching : Observed in hydrated derivatives (e.g., 2b , 2c , 2e ) .

  • NMR Data :

    • Methylene (-CH₂-) and methine (-CH-) protons in adamantyl/biphenyl moieties .

  • Biological Activity Insights
    While the query focuses on chemical reactions, structural features influencing biological activity provide context:

  • Biphenyl substituents enhance binding to cholinesterases via π···π interactions .

  • Halogen substituents (e.g., dichlorophenyl) improve BChE inhibition through halogen···O interactions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole moieties exhibit significant antimicrobial properties. For instance, the synthesis of novel derivatives containing imidazole structures has demonstrated promising antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or inhibition of metabolic pathways critical for microbial survival .

Antiviral Properties

The compound has been investigated for its potential as an antiviral agent. Studies focusing on influenza viruses have shown that derivatives can inhibit viral polymerase activity, which is crucial for viral replication. The ability to disrupt protein-protein interactions within the viral machinery positions such compounds as potential antiviral therapeutics .

Neuropharmacological Effects

The tetrahydroimidazo[1,2-a]pyridine scaffold is recognized for its neuroactive properties. Compounds derived from this structure have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Synthesis of Derivatives

The synthesis of (R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the imidazole ring via cyclization reactions.
  • Functionalization at the ethanolic side chain to enhance biological activity.
  • Purification and characterization using techniques like NMR and mass spectrometry to confirm structure .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of imidazole derivatives, compounds similar to this compound were tested against various bacterial strains. Results indicated that several derivatives exhibited significant activity against resistant strains of bacteria, suggesting their potential as new antibiotics .

Case Study 2: Antiviral Screening

A focused investigation on antiviral activity against influenza viruses revealed that certain derivatives could effectively inhibit viral replication in vitro. These findings support further exploration into their use as antiviral agents in clinical settings .

Mechanism of Action

The mechanism of action of ®-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomer: 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol ()

  • Structure : Differs in hydroxyl group placement (position 2 vs. 1 in the target compound).
  • Molecular Formula : C₉H₁₄N₂O (identical).
  • Physicochemical Properties: XlogP: 0.3 (indicative of moderate hydrophobicity). Hydrogen Bond Donors/Acceptors: 2/3, similar to the target compound.
  • Key Difference : Positional isomerism may alter metabolic stability and target engagement.

Ketone Derivative: 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone ()

  • Structure : Replaces -OH with a ketone (-CO-) group.
  • Molecular Formula : C₉H₁₂N₂O.
  • Impact of Functional Group :
    • Lipophilicity : Higher XlogP due to ketone (estimated ~1.2 vs. 0.3 for the alcohol).
    • Reactivity : Ketone may undergo nucleophilic additions, unlike the alcohol.
  • Biological Relevance : Used as an intermediate in bromination reactions ().

Sulfonamide Derivative: N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide ()

  • Structure : Incorporates a sulfonamide group and trifluoromethyl substituent.
  • Molecular Weight : 421.4 g/mol (vs. 166.22 g/mol for the target compound).
  • Pharmacokinetics: Higher molecular weight may reduce blood-brain barrier permeability.

Ester Derivative: Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylate ()

  • Structure : Replaces -OH with an ester (-COOEt) group.
  • Molecular Formula : C₁₀H₁₄N₂O₂.
  • Key Differences :
    • Solubility : Ester group enhances lipophilicity (XlogP ~1.5).
    • Metabolism : Prone to hydrolysis in vivo, unlike the stable alcohol.

Research Findings and Trends

  • Stereochemical Influence: The (R)-enantiomer of the target compound is expected to exhibit distinct binding modes compared to its (S)-counterpart or non-chiral analogues, as seen in kinase inhibitors .
  • Functional Group Impact : Hydroxyl groups enhance solubility but reduce membrane permeability compared to esters or ketones .
  • Synthetic Utility : Brominated derivatives (e.g., ) serve as key intermediates for coupling reactions, enabling diversification of the core structure .

Biological Activity

(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol is a compound belonging to the imidazo[1,2-a]pyridine class of heterocycles. This class has gained attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound based on current research findings.

Chemical Structure

The structure of this compound is characterized by a tetrahydroimidazo ring fused with a pyridine moiety. The stereochemistry at the ethanolic side contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds in the imidazo[1,2-a]pyridine family exhibit a broad spectrum of biological activities. The following sections detail specific findings related to this compound.

1. Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. The derivative LASSBio-1749 was noted for its enhanced potency compared to other inhibitors like SB-203580 .

Table 1: Comparison of Anti-inflammatory Potency

CompoundIC50 (μM)Mechanism of Action
LASSBio-17490.5TNF-α inhibition
SB-2035800.5p38 MAPK inhibition
Prototype 23.0TNF-α inhibition

2. Neuroprotective Effects

Imidazo[1,2-a]pyridine derivatives have been investigated for neuroprotective effects in models of neurodegeneration. The tetrahydroimidazo structure is believed to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

3. Antimicrobial Activity

Research has shown that hydrazone derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies provide insights into the biological efficacy of this compound:

Case Study 1: Anti-inflammatory Efficacy
In an animal model using a subcutaneous air pouch to measure inflammation response, LASSBio-1749 significantly reduced TNF-α levels compared to control groups. This study established a dose-dependent relationship between the compound administration and TNF-α suppression.

Case Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective effects in a rat model of Parkinson's disease found that administration of imidazo[1,2-a]pyridine derivatives led to improved motor function and reduced neuronal loss in dopaminergic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-ol, and how can reaction yields be improved?

  • Methodology : A two-step bromination and cyclization strategy is commonly employed. For example, bromination of precursor ketones using pyridinium tribromide in dioxane at 105°C for 2 hours achieves moderate yields (35–55%) . Post-reaction purification via column chromatography with solvents like dichloromethane/methanol/ammonia (95:5) is critical . To improve yields, consider optimizing solvent systems (e.g., tert-butanol for cyclization) and reaction times (e.g., 24 hours at 120°C for imidazolidinone formation) .

Q. How can researchers confirm the stereochemical purity of the (R)-enantiomer during synthesis?

  • Methodology : Enantioselective hydrogenation using Ru/N-heterocyclic carbene (NHC) catalysts provides stereochemical control, achieving enantiomeric ratios up to 98:2 . Chiral HPLC or NMR analysis with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can validate enantiomeric excess. LC-MS ([M+1] = 335–430) and 1H-NMR (e.g., δ 4.76 ppm for CH2Br in brominated intermediates) further confirm structural integrity .

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • Methodology :

  • 1H/13C-NMR : Key signals include imidazo[1,2-a]pyridine protons (δ 4.22–4.76 ppm) and ethylsulfonyl groups (δ 1.18–1.25 ppm) .
  • LC-MS : Monitor molecular ion peaks ([M+1] = 335–430) and fragmentation patterns .
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of imidazo[1,2-a]pyridine functionalization?

  • Methodology : Regioselectivity in bromination or alkylation is solvent- and temperature-dependent. For example, polar aprotic solvents (e.g., dioxane) favor α-bromination of ketones, while protic solvents may promote side reactions . Computational studies (DFT) can predict reactive sites, and experimental validation via kinetic monitoring (e.g., in situ IR) helps optimize conditions .

Q. What strategies resolve contradictions in reported antibacterial activity data for tetrahydroimidazo[1,2-a]pyridine derivatives?

  • Methodology : Discrepancies in bioactivity (e.g., zone of inhibition ranges from 22–33 mm) may arise from structural variations (e.g., substituents at C-2 or C-7) . Standardize assays using clinical strains (e.g., E. coli ATCC 25922) and control for solvent effects (e.g., DMSO concentration ≤1%). SAR studies comparing hydrazide vs. sulfonyl derivatives can clarify trends .

Q. How do photophysical properties of this compound impact its utility in singlet oxygen generation?

  • Methodology : Singlet oxygen (¹O₂) quantum yields (ΦΔ = 0.01–0.1) depend on substituent electronic effects. Measure ΦΔ using time-resolved near-IR luminescence (1270 nm) in D2O, with phenalenone as a reference. Quenching rate constants (kqΔ = 0.82–6.74 × 10⁹ M⁻¹s⁻¹) indicate interactions with ground-state sensitizers .

Q. What are the mechanistic insights into the stability of this compound under oxidative conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation pathways (e.g., oxidation of the ethanol moiety). Add antioxidants (e.g., BHT) or use inert atmospheres (N2) during storage to mitigate degradation .

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